![molecular formula C8H6Br2OS B13659370 5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one CAS No. 25074-27-5](/img/structure/B13659370.png)
5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one is a chemical compound with the molecular formula C8H6Br2OS It is known for its unique structure, which includes a benzo[b]thiophene core with two bromine atoms and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one typically involves the bromination of 6,7-dihydro-5H-benzo[b]thiophen-4-one. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent quality of the compound. The use of advanced equipment and techniques helps in scaling up the production while maintaining safety and environmental standards.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ketone group can be reduced to an alcohol under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzo[b]thiophenes, while reduction reactions produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one exerts its effects involves interactions with specific molecular targets. The bromine atoms and the ketone group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-6,7-dihydro5H-benzo[b]thiophen-4-one
- 6,7-Dihydro5H-benzo[b]thiophen-4-one
- 5,5-Dichloro-6,7-dihydro5H-benzo[b]thiophen-4-one
Uniqueness
5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one is unique due to the presence of two bromine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds, which may have different halogen atoms or lack halogenation altogether.
Eigenschaften
CAS-Nummer |
25074-27-5 |
|---|---|
Molekularformel |
C8H6Br2OS |
Molekulargewicht |
310.01 g/mol |
IUPAC-Name |
5,5-dibromo-6,7-dihydro-1-benzothiophen-4-one |
InChI |
InChI=1S/C8H6Br2OS/c9-8(10)3-1-6-5(7(8)11)2-4-12-6/h2,4H,1,3H2 |
InChI-Schlüssel |
IQFUZHCHKQSSOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C2=C1SC=C2)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


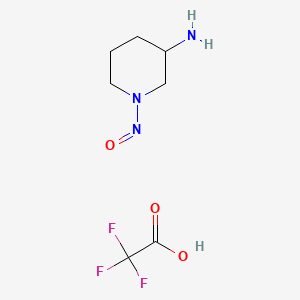
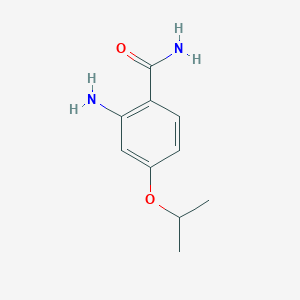
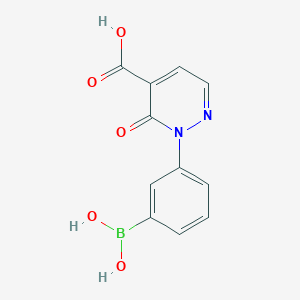

![4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B13659305.png)
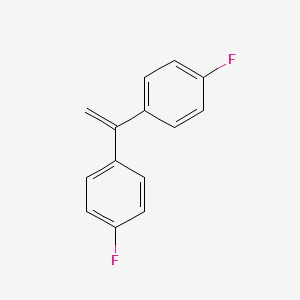
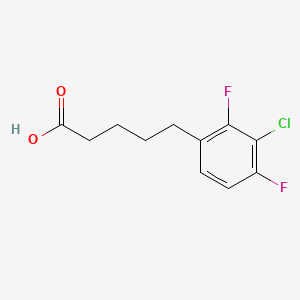
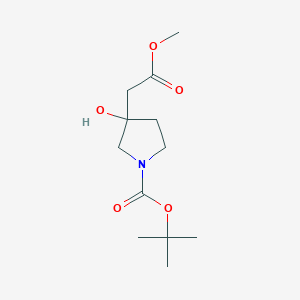
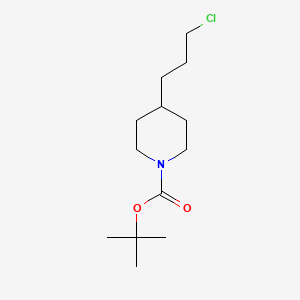
![1-O'-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13659337.png)
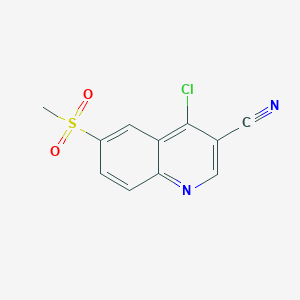
![5-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13659356.png)


